molecular formula C25H33N3O B5200299 N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide

N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide

Cat. No. B5200299
M. Wt: 391.5 g/mol
InChI Key: SLDGLVDRWSLZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide, also known as DEC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DEC is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In

Mechanism of Action

N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide is a selective antagonist of the nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous systems. By binding to the nAChR, N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide inhibits the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide has also been shown to have antipsychotic effects in animal models, which may be due to its ability to modulate the release of dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide in lab experiments is its selectivity for the nicotinic acetylcholine receptor (nAChR), which allows for more targeted modulation of neurotransmitter release. However, one limitation of using N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide in lab experiments is its relatively low potency compared to other nAChR antagonists, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Further studies are needed to determine the optimal dosage and duration of treatment, as well as any potential side effects. Another area of interest is its potential as a tool for studying the role of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in various physiological and behavioral processes. Finally, further studies are needed to explore the potential of N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide as a treatment for schizophrenia and other psychiatric disorders.

Synthesis Methods

The synthesis of N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 9-ethylcarbazole with N,N-diethyl-3-chloropiperidine-4-carboxamide. This reaction produces N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-chloropiperidine-4-carboxamide, which is then treated with sodium methoxide to form the final product, N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide.

Scientific Research Applications

N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and behavioral processes. N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.

properties

IUPAC Name

N,N-diethyl-1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-4-27(5-2)25(29)20-10-9-15-26(18-20)17-19-13-14-24-22(16-19)21-11-7-8-12-23(21)28(24)6-3/h7-8,11-14,16,20H,4-6,9-10,15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGLVDRWSLZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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